molecular formula C15H13N5OS B4586020 6-(5-methyl-3-isoxazolyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(5-methyl-3-isoxazolyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B4586020
M. Wt: 311.4 g/mol
InChI Key: LEUDOKRCLDXEIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar triazolo[3,4-b][1,3,4]thiadiazole derivatives involves cyclization reactions and S-alkylation. For instance, Vaarla and Vedula (2015) detailed the synthesis of isoxazole-substituted fused triazolo-thiadiazoles, highlighting the use of 5-methylisoxazole-3-carboxylic acid and 4-amino 1,2-4-triazole-3,5-dithiol in the presence of phosphorous oxychloride to yield these compounds in good to excellent yields (Vaarla & Vedula, 2015).

Molecular Structure Analysis

X-ray crystallography provides detailed insights into the molecular structure of these compounds. For example, Nanjunda-Swamy et al. (2005) synthesized and characterized a similar compound through X-ray crystal structure analysis, revealing the crystallization in the monoclinic class under specific space group parameters (Nanjunda-Swamy et al., 2005).

Scientific Research Applications

Synthesis and Structural Characterization

6-(5-methyl-3-isoxazolyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its derivatives have been extensively studied for their synthetic procedures and potential applications in various fields. Vaarla et al. (2015) developed a novel synthesis method for isoxazole substituted fused triazolo-thiadiazoles, showcasing the chemical versatility of such compounds (Vaarla & Vedula, 2015). Dong et al. (2002) further explored the structural characteristics of a closely related compound through X-ray crystallography, providing insights into its molecular configuration (Dong et al., 2002).

Antimicrobial and Antifungal Properties

A significant body of research has focused on the antimicrobial and antifungal properties of triazolo-thiadiazole derivatives. Reddy et al. (2010) synthesized a series of compounds demonstrating marked inhibition against various bacterial and fungal strains (Reddy et al., 2010). This was echoed by Joshi et al. (2021), who reported that their synthesized triazolo-thiadiazoles showed interesting antibacterial and antifungal activities (Joshi et al., 2021).

Anticancer Activity

The anticancer potential of this compound derivatives has also been investigated. Chowrasia et al. (2017) synthesized fluorinated triazolo-thiadiazoles and evaluated their anticancer activity against several cancerous cell lines, finding moderate to good antiproliferative potency (Chowrasia et al., 2017). This research underscores the therapeutic potential of these compounds in cancer treatment.

Antioxidant and Anti-inflammatory Effects

Additionally, Sunil et al. (2010) explored the in vitro antioxidant property of triazolo-thiadiazoles, indicating their potential as potent antioxidants (Sunil et al., 2010). Amir et al. (2007) synthesized derivatives showing significant anti-inflammatory and analgesic potentials with low ulcerogenic indexes, highlighting their potential in developing new anti-inflammatory drugs (Amir et al., 2007).

properties

IUPAC Name

5-methyl-3-[3-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS/c1-10-9-12(19-21-10)14-18-20-13(16-17-15(20)22-14)8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUDOKRCLDXEIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NN3C(=NN=C3S2)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(5-methyl-3-isoxazolyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 2
6-(5-methyl-3-isoxazolyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 3
6-(5-methyl-3-isoxazolyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 4
6-(5-methyl-3-isoxazolyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 5
Reactant of Route 5
6-(5-methyl-3-isoxazolyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 6
6-(5-methyl-3-isoxazolyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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